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Introduction

Discriminant Analysis of Principal Components (DAPC) is a powerful multivariate method for
analyzing the genetic structure of populations. However, the original R implementation in the
adegenet package can be computationally intensive for large-scale SNP datasets. DAPCy
emerges as a solution to this challenge.[1] It is a Python-based re-implementation of DAPC
that leverages the scikit-learn library to deliver enhanced scalability and efficiency.[1] DAPCy is
specifically designed for the rapid and robust analysis of extensive genomic datasets, offering
significantly reduced computational time and memory usage.[1][2] This is achieved through the
use of compressed sparse matrices and truncated singular value decomposition (SVD) for
dimensionality reduction.[1][2]

These application notes provide a comprehensive guide to applying DAPCy to large SNP
datasets, including detailed protocols, performance benchmarks, and visualizations to facilitate
your research and development workflows.

Key Features and Advantages of DAPCy

» Scalability: Efficiently handles large genomic datasets with thousands of samples and
millions of SNPs.[1]
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» Performance: Outperforms the original R implementation in terms of speed and memory
efficiency.[1][2]

 Flexibility: Supports common genetics data formats like VCF and PLINK (.bed).

e Machine Learning Integration: Built on the scikit-learn API, allowing for advanced machine
learning workflows, including cross-validation and hyperparameter tuning.[3]

e De novo Clustering: Includes modules for identifying genetic clusters when prior population
information is unavailable, using methods like K-means clustering.[3]

 Visualization and Reporting: Offers extensive capabilities for visualizing results and
generating comprehensive classification reports.[3]

Quantitative Data Summary

The following tables summarize the performance of DAPCy compared to the R adegenet
package when analyzing large SNP datasets. The data is based on benchmarks performed
using the Plasmodium falciparum dataset from MalariaGEN and a subset of the 1000 Genomes
Project dataset.

Table 1: Performance Benchmark on Plasmodium falciparum Dataset (16,203 samples x 6,385
SNPs)

Metric DAPCy R (adegenet)
Execution Time (seconds) 25.3 1,234.8
Memory Usage (GB) 1.9 10.2

Table 2: Performance Benchmark on 1000 Genomes Project Subset (2,504 samples x 200,000
SNPs)

Metric DAPCy R (adegenet)
Execution Time (minutes) 3.2 85.6
Memory Usage (GB) 4.1 28.7
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Experimental Protocols

This section provides detailed methodologies for analyzing a large SNP dataset using DAPCy.
The protocol is based on the analysis of the Plasmodium falciparum dataset.

Protocol 1: Data Preparation and Loading

This protocol outlines the steps for loading SNP data from a VCF or PLINK file into the DAPCy-
compatible format.

e Installation: Ensure DAPCy and its dependencies are installed in your Python environment.

o Data Input: DAPCy can directly read VCF and PLINK (.bed, .bim, .fam) files. For this
protocol, we will use a VCF file as an example.

o Loading Genotype Data: Utilize the vcf _to_csr function to load your VCF data and convert it
into a compressed sparse row (CSR) matrix, which is memory-efficient.

For PLINK files, use the bed_to_csr function.

Protocol 2: De novo Population Structure Analysis
This protocol describes how to identify genetic clusters when no prior population information is

available.

o Principal Component Analysis (PCA): Perform PCA on the genotype matrix to reduce
dimensionality. DAPCy uses a truncated SVD for efficient computation.

o Determine the Optimal Number of Clusters (K): Use K-means clustering to identify the
optimal number of genetic clusters. The optimal K is often selected based on the Bayesian
Information Criterion (BIC) or silhouette scores.

¢ Assign Individuals to Clusters: Based on the optimal K, assign each individual to a genetic
cluster.

Protocol 3: Discriminant Analysis of Principal
Components (DAPC)
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This protocol details the core DAPC analysis to describe the separation between the identified
genetic clusters.

e Run DAPC: Perform DAPC using the principal components and the cluster assignments
from the previous step.

e Visualize DAPC Results: Plot the individuals on the discriminant axes to visualize the
population structure.

Visualizations
DAPCy Workflow

The following diagram illustrates the general workflow for analyzing large SNP datasets with
DAPCy.
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A generalized workflow for DAPCy analysis.

Conceptual Population Structure

This diagram illustrates the conceptual goal of DAPC: to maximize between-group variation
while minimizing within-group variation to define distinct population clusters.
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DAPC aims to define distinct genetic clusters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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